molecular formula C6H12S B14157848 (E)-Isopropyl-1-propenylsulfide CAS No. 61865-99-4

(E)-Isopropyl-1-propenylsulfide

Cat. No.: B14157848
CAS No.: 61865-99-4
M. Wt: 116.23 g/mol
InChI Key: IZLJYHRILGAGIM-SNAWJCMRSA-N
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Description

(E)-Isopropyl-1-propenylsulfide is an organic sulfur compound with the molecular formula C6H12S and a molecular weight of 116.22 g/mol . Its CAS Registry Number is 61865-99-4 . This compound is part of a class of organosulfur chemicals that are of significant research interest. While the specific biological mechanisms and applications for this compound are not fully detailed in the literature, related sulfides are known to be important in various fields. For instance, studies on onion pathogens have shown that fungal infections can significantly alter the profile of sulfur compounds, which are the primary active components in Allium species . This suggests potential research applications for this compound in areas such as plant biochemistry, the study of food flavors and aromas, and the investigation of bioactive molecules. Researchers may utilize this compound as a standard or building block in synthetic chemistry or in metabolic studies. This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61865-99-4

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

(E)-1-propan-2-ylsulfanylprop-1-ene

InChI

InChI=1S/C6H12S/c1-4-5-7-6(2)3/h4-6H,1-3H3/b5-4+

InChI Key

IZLJYHRILGAGIM-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/SC(C)C

Canonical SMILES

CC=CSC(C)C

Origin of Product

United States

Significance of Vinyl Sulfides in Modern Chemical Synthesis

Vinyl sulfides are a class of organosulfur compounds that have garnered considerable interest as versatile building blocks in organic synthesis. organic-chemistry.org Their utility stems from the unique reactivity of the vinyl sulfide (B99878) moiety, which can participate in a wide array of chemical transformations. These compounds serve as crucial intermediates for the synthesis of biologically active molecules, new materials, and other valuable organic compounds. organic-chemistry.orgnih.gov

The significance of vinyl sulfides is highlighted by their application in several key synthetic reactions:

Michael Additions: The electron-rich nature of the sulfur atom and the double bond allows vinyl sulfides to act as Michael acceptors, enabling the formation of carbon-carbon and carbon-heteroatom bonds. acs.org

Cycloaddition Reactions: Vinyl sulfides are valuable components in cycloaddition reactions, such as Diels-Alder reactions, providing access to complex cyclic and heterocyclic frameworks. acs.orgresearchgate.netacs.org

Cross-Coupling Reactions: They participate in various metal-catalyzed cross-coupling reactions, including the Heck reaction, allowing for the formation of substituted alkenes. acs.orgresearchgate.net This is a powerful tool for constructing complex molecular skeletons. organic-chemistry.orgacs.org

Enol Ether Surrogates: Vinyl sulfides can function as synthetic equivalents of enol ethers, offering an alternative pathway to carbonyl compounds and related derivatives. acs.org

Polymer Synthesis: Vinyl thioethers are important monomers for the production of sulfur-containing polymers. These polymers often exhibit desirable properties, such as high refractive indices, making them suitable for advanced optoelectronic materials. acs.org

The synthesis of vinyl sulfides can be achieved through various methods, including the metal-catalyzed addition of thiols to alkynes, the reaction of vinyl halides with thiols, and more recently, metal-free protocols involving sulfonium (B1226848) triflates. organic-chemistry.orgacs.orgchemeo.comresearchgate.net

Overview of Propenyl Sulfide Substrates

Within the broader class of vinyl sulfides, propenyl sulfides are characterized by the presence of a propenyl group (CH₃-CH=CH-) attached to the sulfur atom. These substrates can exist as either (E) or (Z) stereoisomers, which can influence their reactivity and the stereochemistry of the resulting products.

A common route to propenyl sulfides involves the base-catalyzed isomerization of the corresponding allyl sulfides. acs.org This transformation provides a convenient method for accessing propenyl sulfide (B99878) structures from readily available starting materials. The synthesis of sulfides, in general, can be accomplished through methods like the alkylation of thiols, which is analogous to the Williamson ether synthesis. youtube.comyoutube.comkhanacademy.orgyoutube.com

Propenyl sulfides find application in various synthetic transformations. For instance, they can be oxidized to the corresponding sulfoxides and sulfones, which are themselves valuable synthetic intermediates. youtube.comacs.org The ability to control the stereochemistry of the double bond during the synthesis of propenyl sulfides is crucial for their application in stereoselective synthesis. youtube.comresearchgate.net

Specific Focus on the E Isopropyl 1 Propenylsulfide Isomer

Classical Approaches to Alkenyl Sulfide (B99878) Construction

Traditional methods for the formation of the carbon-sulfur double bond in vinyl sulfides often rely on the reaction of pre-functionalized starting materials, such as alkenyl halides and alkynes, with a suitable sulfur source.

Reactions Involving Alkenyl Halides with Sulfur Precursors

The cross-coupling of alkenyl halides with thiols or their corresponding thiolates represents a direct and widely employed method for the synthesis of vinyl sulfides. These reactions can be promoted by various catalytic systems, often with a high degree of stereoretention, meaning the geometry of the starting alkenyl halide is preserved in the final product.

Several transition metals have been shown to effectively catalyze this transformation. For instance, copper-catalyzed protocols, often utilizing copper(I) catalysts, provide a mild and versatile route to vinyl sulfides. acs.orgnih.gov These reactions typically proceed with retention of the double bond configuration. acs.orgorganic-chemistry.org Iron-catalyzed cross-coupling reactions have also been reported, providing a less expensive and more environmentally benign alternative to palladium-based systems. nih.govresearchgate.net These methods are effective for a range of alkyl vinyl halides and thiols. nih.govresearchgate.net Nickel catalysis has also emerged as a powerful tool for the S-vinylation of thiols with alkenyl halides, including less reactive chloroalkenes. organic-chemistry.org Palladium-catalyzed systems, while often highly efficient, are also commonly used for this transformation. organic-chemistry.org

Table 1: Metal-Catalyzed Synthesis of Vinyl Sulfides from Alkenyl Halides and Thiols

Catalyst System Alkenyl Halide Thiol Key Features
CuO nanoparticles Vinyl halides Various thiols Ligand-free, excellent yields, retention of stereochemistry. organic-chemistry.org
[Cu(phen)(PPh3)2]NO3 Vinyl halides Aryl, alkyl, and heterocyclic thiols Mild, palladium-free, good to excellent yields, retention of stereochemistry. acs.org
FeCl3 Alkyl vinyl iodides and bromides Various thiols Effective for non-activated alkyl vinyl halides. nih.govresearchgate.net
Ni-catalyst (E)-alkenyl halides Thio-alcohols/phenols Mildly basic conditions, broad scope. organic-chemistry.org
Pd(dppf)Cl2 Alkenyl bromides Various thiols Low catalyst loading, high yields, wide scope. organic-chemistry.org

Alkyne Functionalization with Sulfur Reagents

The addition of a thiol across the triple bond of an alkyne, known as hydrothiolation, is another fundamental approach to vinyl sulfide synthesis. This method can offer excellent control over both regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z isomer).

Transition metal catalysts are frequently employed to control the outcome of the reaction. For example, rhodium complexes like RhCl(PPh₃)₃ can catalyze the anti-Markovnikov addition of thiols to terminal alkynes, leading to the formation of linear (E)-vinyl sulfides with high selectivity. acs.org In contrast, palladium catalysts can favor the Markovnikov adduct. acs.org Copper catalysis has also been utilized for the hydrothiolation of terminal alkynes, in some cases leading to the exclusive formation of the Markovnikov product. rsc.org

Non-metallic systems have also been developed. For instance, the use of β-cyclodextrin in water under neutral conditions can promote the anti-Markovnikov hydrothiolation of aromatic alkynes with thiophenols to stereoselectively yield (E)-vinyl sulfides. organic-chemistry.orgthieme-connect.de

Table 2: Synthesis of Vinyl Sulfides via Alkyne Hydrothiolation

Catalyst/Promoter Alkyne Thiol Selectivity Product
RhCl(PPh3)3 Terminal Alkyne Aryl Thiol Anti-Markovnikov, E-selective trans-RCH=CHSAr acs.org
PdCl2(PhCN)2 Aromatic Alkyne Aryl Thiol Markovnikov R(ArS)C=CH2acs.org
CuI Terminal Alkyne 4-Hydroxydithiocoumarin Markovnikov Vinyl Sulfide rsc.org
β-Cyclodextrin (in water) Aromatic Alkyne Thiophenol Anti-Markovnikov, E-selective (E)-Vinyl Sulfide organic-chemistry.orgthieme-connect.de

Base-Mediated Isomerization Strategies

The rearrangement of allylic sulfides to the thermodynamically more stable propenyl sulfides presents an elegant and atom-economical synthetic route. This approach is particularly relevant for the synthesis of this compound.

Isomerization of Alkyl Allyl Sulfides to Alkyl Propenyl Sulfides

The base-catalyzed isomerization of alkyl allyl sulfides to the corresponding alkyl propenyl sulfides is a well-established reaction. This transformation involves the migration of the double bond from the C2-C3 position to the C1-C2 position relative to the sulfur atom. The reaction is typically driven by the formation of the more thermodynamically stable conjugated system of the propenyl sulfide. A variety of bases can be employed to effect this isomerization, with the choice of base and reaction conditions often influencing the rate and selectivity of the reaction. acs.org The (E)-isomer is generally the major product due to its greater thermodynamic stability.

Olefination-Based Synthesis of Vinyl Sulfides

Olefination reactions, which form carbon-carbon double bonds, can also be adapted to synthesize vinyl sulfides. The Wittig and Julia-Kocienski reactions are prominent examples of this approach.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of vinyl sulfides, a sulfur-containing phosphonium (B103445) ylide would be required. This ylide can be prepared by reacting a suitable sulfur-containing phosphonium salt with a strong base. The subsequent reaction of the ylide with an aldehyde or ketone would then generate the desired vinyl sulfide. The stereochemistry of the resulting alkene is dependent on the nature of the substituents on the ylide. organic-chemistry.org

The Julia-Kocienski olefination is another powerful method for stereoselective alkene synthesis that can be applied to the formation of vinyl sulfides. This reaction typically involves the reaction of a sulfone (often a heteroaryl sulfone) with a carbonyl compound in the presence of a base. nih.gov The reaction proceeds through a β-alkoxy sulfone intermediate, which then eliminates to form the alkene. nih.gov This method can offer high (E)-selectivity.

Table 3: Olefination-Based Approaches to Vinyl Sulfides

Reaction Key Reagents Description
Wittig Reaction Sulfur-containing phosphonium ylide, Aldehyde/Ketone The ylide reacts with the carbonyl compound to form a four-membered oxaphosphetane intermediate, which collapses to form the alkene and a phosphine (B1218219) oxide. organic-chemistry.orgmasterorganicchemistry.com
Julia-Kocienski Olefination Heteroaryl sulfone, Aldehyde/Ketone, Base The sulfone carbanion adds to the carbonyl, and the resulting intermediate eliminates to form the alkene with high stereoselectivity. nih.gov

Wittig Olefination Utilizing Thioalkyl-Phosphonium Salts

The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds. organic-chemistry.orgmasterorganicchemistry.com A specialized application of this reaction involves the use of α-thioalkyl phosphonium salts to generate vinyl sulfides. nih.gov This process begins with the deprotonation of the α-thioalkyl phosphonium salt by a strong base, such as n-butyllithium, to form a phosphonium ylide. masterorganicchemistry.com This ylide then reacts with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through a four-membered cyclic intermediate known as an oxaphosphetane, which subsequently fragments to yield the desired vinyl sulfide and a stable phosphine oxide, the latter being the driving force of the reaction. organic-chemistry.org For the synthesis of this compound, an appropriate thioalkyl phosphonium salt would be reacted with acetaldehyde. The stereochemistry of the resulting alkene is influenced by the nature of the substituents on the ylide. organic-chemistry.org

Substrate Scope in Olefination Reactions for Propenyl Sulfide Formation

The Wittig reaction and its variations offer a broad substrate scope for the synthesis of propenyl sulfides. The reaction is compatible with a wide range of aldehydes, including aliphatic and aromatic aldehydes. researchgate.net This allows for the synthesis of a diverse array of vinyl sulfides with various substitution patterns on the vinyl group. The choice of the phosphonium salt is also flexible, accommodating different alkyl or aryl thio-substituents. However, the reactivity of the ylide can influence the stereochemical outcome of the reaction. Stabilized ylides, typically those with electron-withdrawing groups, tend to produce (E)-alkenes, while non-stabilized ylides often favor the formation of (Z)-alkenes. organic-chemistry.org This provides a degree of control over the stereoselectivity of the propenyl sulfide synthesis.

Transition Metal-Free Approaches to C(sp²)–S Bond Formation

In recent years, there has been a significant push towards the development of transition-metal-free synthetic methods to avoid the cost and potential toxicity associated with transition metals. ccspublishing.org.cnrsc.org These approaches offer more sustainable and economical routes to vinyl sulfides.

Photochemical Halogen-Bonding Assisted Methodologies

A novel and sustainable approach for the construction of C(sp²)–S bonds involves a photochemical, catalyst-free cross-coupling of thiols and alkenyl halides. nih.govresearchgate.netrsc.org This method is based on the principle of halogen-bonding. A halogen-bonding complex is believed to form between the thiolate anion and the alkenyl halide. nih.govresearchgate.net Upon irradiation with visible light, this complex undergoes a single-electron transfer (SET) to generate vinyl and sulfur-centered radicals. nih.govresearchgate.net These radical intermediates then combine to form the desired vinyl sulfide. This methodology is noted for its broad functional group tolerance, stereoselectivity, simplicity, and scalability. nih.govresearchgate.netrsc.org

Sodium Iodide-Mediated Sulfenylation Reactions

An efficient, transition-metal-free synthesis of vinyl sulfides can be achieved through a sodium iodide-mediated reaction of alcohols with sulfinic acids. nih.govnih.govrsc.org In this process, the solvent plays a crucial role in controlling the selectivity of the reaction, allowing for the divergent synthesis of either vinyl sulfides or vinyl sulfones. nih.govnih.gov The proposed mechanism for vinyl sulfide formation involves the initial elimination of water from the alcohol to form an alkene, followed by the reaction of sodium iodide with the sulfinic acid to generate a disulfide intermediate. This disulfide then reacts with the in-situ generated alkene to yield the vinyl sulfide. nih.govrsc.org This method is advantageous due to the ready availability of the starting materials and its operational simplicity. nih.govnih.gov

Other Emerging Synthetic Pathways for Vinyl Sulfides

The field of vinyl sulfide synthesis continues to evolve with the development of new and innovative methods. One such approach involves the use of sulfonium (B1226848) triflates, which can be converted to vinyl sulfides under metal-free conditions promoted by an alkoxy base. acs.org This transformation is notable for its mild reaction conditions, avoiding the need for catalysts, high pressure, or high temperatures. acs.org

Another non-traditional method utilizes 1,3-oxathiolanes as vinyl sulfide surrogates. brynmawr.edu In the presence of a base, these compounds can slowly release a vinyl sulfide anion, which can then be trapped by an aryl bromide in a palladium-catalyzed reaction to form aryl vinyl sulfides. brynmawr.edu

Furthermore, the synthesis of unsymmetrical vinyl disulfides has been achieved through methods such as the reaction of S-vinyl phosphorodithioates with thiotosylates or S-vinyl thiotosylates with thiols. nih.gov These emerging pathways highlight the ongoing efforts to develop more efficient, versatile, and sustainable methods for the synthesis of this important class of organosulfur compounds.

Strategies for Achieving (E)-Stereoselectivity in Propenyl Sulfide Synthesis

The synthesis of this compound, which has the chemical formula C₆H₁₂S, can be approached through several synthetic routes. ontosight.ai A common method involves the reaction of 2-propanethiol (B166235) (isopropyl mercaptan) with a 1-propenyl halide. ontosight.aichemicalbook.com However, to ensure a high yield of the (E)-isomer, specific stereoselective strategies are required.

One of the most effective strategies for the stereoselective synthesis of (E)-alkenyl sulfides is the hydrothiolation of alkynes . The addition of a thiol to an alkyne can proceed via different mechanisms, each with distinct stereochemical outcomes. For the synthesis of (E)-vinyl sulfides, a radical addition or a transition-metal-catalyzed hydrothiolation that proceeds via an anti-addition mechanism is often employed.

Another powerful technique is the Wittig reaction and its variants , such as the Horner-Wadsworth-Emmons reaction. These reactions involve the coupling of a phosphorus ylide with an aldehyde or ketone. By using appropriately substituted reagents, the (E)-isomer can be selectively formed. For instance, the reaction of a stabilized phosphorus ylide derived from an α-thio-substituted phosphonate (B1237965) with propanal would be expected to yield the (E)-propenyl sulfide.

Furthermore, cross-coupling reactions , such as the Suzuki or Negishi couplings, can be utilized. These methods involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst. For example, an (E)-1-propenylboronic acid derivative could be coupled with an isopropyl thiol derivative under palladium catalysis to yield the desired (E)-product with retention of stereochemistry.

A summary of potential synthetic strategies is presented in the table below:

Synthetic Strategy General Reaction Key for (E)-Selectivity
Hydrothiolation of AlkynesR-C≡CH + R'-SH → R-CH=CH-SR'Use of radical initiators or specific transition metal catalysts promoting anti-addition.
Horner-Wadsworth-Emmons(R'O)₂P(O)CH(SR)CO₂Et + CH₃CH₂CHO → CH₃CH=CH-SRUse of stabilized ylides and appropriate reaction conditions.
Suzuki Coupling(E)-CH₃CH=CH-B(OR)₂ + i-Pr-S-Nu → (E)-CH₃CH=CH-S-i-PrStarting with a stereochemically pure (E)-vinylboronic acid derivative.

Influence of Reaction Conditions on Stereoisomer Formation

The ratio of (E) to (Z) isomers in the synthesis of isopropyl-1-propenylsulfide is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, catalyst, and the nature of the reactants all play a significant role in determining the stereochemical outcome.

In hydrothiolation reactions , the solvent can influence the reaction pathway. Polar solvents may favor ionic intermediates, leading to different stereoselectivity compared to nonpolar solvents which might favor a radical mechanism. The choice of catalyst is also paramount. For example, certain palladium or rhodium complexes are known to promote the syn-addition of thiols to alkynes, leading to the (Z)-isomer, while other systems can favor the anti-addition required for the (E)-isomer.

For elimination reactions that can produce alkenyl sulfides, the stereochemical outcome is often governed by the principles of stereoelectronic control. For instance, an anti-periplanar elimination will lead to the (E)-isomer from a specific diastereomer of the starting material. The choice of base and solvent can influence the transition state geometry and thus the E/Z ratio.

The following table outlines the general influence of reaction parameters on stereoselectivity:

Reaction Parameter Influence on Stereoselectivity Example
Solvent Can influence reaction mechanism (radical vs. ionic) and transition state energies.In some radical additions, non-polar solvents may enhance (E)-selectivity.
Temperature Can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor higher selectivity.Running a reaction at -78 °C may favor the kinetically preferred isomer.
Catalyst/Reagent The ligand sphere and metal center in transition-metal catalysis dictate the stereochemical course of the reaction.A bulky phosphine ligand on a palladium catalyst can favor the formation of the less sterically hindered (E)-isomer.
Nature of Reactants Steric bulk of the substituents on the reactants can influence the preferred approach trajectory and thus the stereoselectivity.The use of a sterically demanding thiol may favor the formation of the (E)-isomer to minimize steric hindrance.

Methodologies for Stereoisomeric Enrichment and Purity Assessment

Even with highly stereoselective synthetic methods, a mixture of (E) and (Z) isomers of isopropyl-1-propenylsulfide may be produced. Therefore, methods for the enrichment of the desired (E)-isomer and accurate assessment of its purity are essential.

Stereoisomeric enrichment can often be achieved through physical separation techniques. Chromatography , particularly column chromatography on silica (B1680970) gel or preparative gas chromatography (GC), is a common method for separating geometric isomers. The difference in polarity and/or volatility between the (E) and (Z) isomers allows for their separation. Crystallization can also be an effective purification method if one of the isomers forms a more stable crystal lattice and selectively crystallizes out of a solution. In some cases, photoisomerization can be used to convert the undesired (Z)-isomer into the more stable (E)-isomer, although this is not always a clean or high-yielding process.

The purity assessment of this compound is crucial to confirm the success of the stereoselective synthesis and any subsequent enrichment steps. The most powerful and commonly used techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) .

In ¹H NMR spectroscopy , the coupling constants (J-values) between the vinylic protons are characteristic of the double bond geometry. For the (E)-isomer, the coupling constant between the two vinylic protons is typically larger (around 12-18 Hz) compared to the (Z)-isomer (around 6-12 Hz). The chemical shifts of the protons adjacent to the double bond can also differ between the two isomers.

Gas Chromatography (GC) , especially when coupled with a mass spectrometer (GC/MS), is an excellent tool for separating and quantifying the ratio of (E) and (Z) isomers. nih.gov The two isomers will generally have slightly different retention times on a given GC column, allowing for their separation and integration of the respective peak areas to determine their relative abundance.

A summary of these analytical techniques is provided below:

Technique Principle of Differentiation Typical Data for (E)-isomer
¹H NMR Spectroscopy Difference in coupling constants (J-values) and chemical shifts of vinylic protons.Larger J-value (12-18 Hz) for trans-vinylic protons.
Gas Chromatography (GC) Difference in retention times due to variations in boiling point and/or polarity.A distinct peak with a specific retention time under defined GC conditions.
Infrared (IR) Spectroscopy The C-H out-of-plane bending vibration for a trans-disubstituted alkene.A characteristic absorption band around 960-980 cm⁻¹.

Mechanistic Investigations of E Isopropyl 1 Propenylsulfide Formation and Transformation

Radical Intermediates in Vinyl Sulfide (B99878) Synthesis

The formation of vinyl sulfides often proceeds through radical intermediates, particularly in photochemical and radical-mediated reactions. nih.govnih.gov These pathways offer alternatives to traditional metal-catalyzed methods.

Vinyl radicals are highly reactive intermediates that can be generated from various precursors. nih.gov A common method involves the photochemical activation of alkenyl halides. nih.govresearchgate.net For instance, the irradiation of an alkenyl bromide with visible light can lead to the formation of a vinyl radical. nih.gov This process can be facilitated by the presence of a photosensitizer or, more recently, through catalyst-free photochemical methods involving halogen-bonding complexes. nih.govcore.ac.ukresearchgate.net

Another approach to generating vinyl radicals is through the radical-mediated thiodesulfonylation of vinyl sulfones. nih.gov In this process, a radical initiator promotes the formation of a sulfur-centered radical, which then adds to the vinyl sulfone. Subsequent elimination of a sulfonyl radical yields the vinyl sulfide and a new vinyl radical. nih.gov The stereochemistry of the resulting vinyl sulfide is often predominantly the more stable E isomer, regardless of the starting vinyl sulfone's stereochemistry, suggesting a cis-trans isomerization of the radical intermediate. nih.gov

Sulfur-centered radicals, or thiyl radicals (RS•), are key intermediates in many vinyl sulfide synthesis reactions. nih.govwiley.com They are typically generated from thiols (RSH) or disulfides (RSSR). youtube.combeilstein-journals.org In the presence of a base, thiols can be deprotonated to form thiolate anions (RS⁻), which are more readily oxidized to thiyl radicals. nih.gov Photochemical methods can also induce the homolytic cleavage of the S-H bond in thiols or the S-S bond in disulfides to generate these radicals. beilstein-journals.org

Role of Halogen-Bonding Complexes in Photochemical Activations

A significant advancement in the synthesis of vinyl sulfides is the use of halogen-bonding interactions to facilitate photochemical reactions. nih.govresearchgate.net A halogen bond is a non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. core.ac.uk In the context of vinyl sulfide synthesis, a halogen-bonding complex can form between an alkenyl halide and a thiolate anion. nih.gov

This pre-formation of a halogen-bonding complex is a key step, as it brings the reactants into close proximity. nih.gov Upon irradiation with visible light, a photoinduced electron transfer (PET) can occur within the complex. nih.govcore.ac.uk This electron transfer from the thiolate to the alkenyl halide leads to the fragmentation of the C-X bond (where X is a halogen), generating a vinyl radical and a sulfur-centered radical. nih.gov These radical intermediates can then recombine to form the C-S bond of the vinyl sulfide. nih.gov This methodology is notable for being catalyst-free, stereoselective, and proceeding under mild conditions. nih.gov

The table below summarizes the effect of different parameters on the yield of a model photochemical vinyl sulfide synthesis, highlighting the importance of light and the base in the formation of the halogen-bonding complex and subsequent radical generation.

EntryAlkenyl BromideThiolBaseSolventLightYield (%)
1β-bromostyrene4-methoxybenzenethiolDBUDMSOYes98
2β-bromostyrene4-methoxybenzenethiolDBUDMSONo0
3β-bromostyrene4-methoxybenzenethiolNoneDMSOYes<5
Data adapted from a representative photochemical synthesis of vinyl sulfides. core.ac.uk

Catalytic Mechanisms in Propenyl Sulfide Formation

Besides radical-mediated pathways, various catalytic systems have been developed for the synthesis of propenyl sulfides and other vinyl sulfides. These methods often involve transition metal catalysts or base catalysis.

Palladium complexes, particularly those with ligands like dppf, are effective for the cross-coupling of alkenyl bromides with thiols. organic-chemistry.org These reactions generally exhibit high yields and good functional group tolerance. organic-chemistry.org Copper catalysts, including copper(I) salts and CuO nanoparticles, have also been employed for the synthesis of vinyl sulfides from vinyl halides and thiols, often proceeding with retention of stereochemistry. organic-chemistry.org Nickel catalysts can be used for the coupling of (Z)-1,2-bis(aryl/alkylthio)alkenes with Grignard reagents to produce (Z)-vinylic sulfides. organic-chemistry.org

Base-catalyzed hydrothiolation of alkynes provides another route to vinyl sulfides. For instance, cesium carbonate can catalyze the reaction of alkynes with alkanethiols, yielding the corresponding 1-alkenyl alkyl sulfide with high Z-selectivity. organic-chemistry.org The use of a radical inhibitor like TEMPO in such reactions suggests that a non-radical, likely ionic, mechanism is at play. organic-chemistry.org

The following table provides examples of different catalytic systems used for the synthesis of vinyl sulfides.

Catalyst SystemReactantsProduct TypeKey Features
Palladium/dppfAlkenyl bromide, ThiolVinyl sulfideHigh yields, broad scope
CuO nanoparticlesVinyl halide, ThiolVinyl sulfideLigand-free, retention of stereochemistry
Nickel/Grignard(Z)-1,2-bis(thio)alkene(Z)-Vinylic sulfideRegio- and stereoselective
Cesium carbonateAlkyne, Alkanethiol(Z)-1-Alkenyl alkyl sulfideHigh Z-selectivity
This table summarizes various catalytic approaches to vinyl sulfide synthesis. organic-chemistry.org

Reactivity and Transformational Chemistry of E Isopropyl 1 Propenylsulfide As a Synthetic Intermediate

Nucleophilic Character of the Sulfur Moiety

The sulfur atom in (E)-Isopropyl-1-propenylsulfide is characterized by its significant nucleophilicity. In contrast to their oxygen-containing counterparts (enol ethers), vinyl sulfides exhibit enhanced reactivity at the sulfur center. This heightened nucleophilicity is attributed to sulfur's position as a third-row element, which makes its valence electrons more polarizable and less tightly held than those of oxygen. msu.edulibretexts.org

This inherent nucleophilic nature allows the sulfur atom to readily react with electrophiles. A key reaction in its synthetic utility is the alkylation with alkyl halides to form ternary sulfonium (B1226848) salts. msu.edulibretexts.org This process is analogous to the formation of quaternary ammonium (B1175870) salts from tertiary amines. The resulting sulfonium salt is a crucial precursor for the generation of sulfur ylides, which are pivotal intermediates in various bond-forming reactions. The positive charge on the sulfur atom in the sulfonium salt significantly enhances the acidity of the adjacent protons, facilitating their removal by a base to form the ylide.

Key Characteristics of Sulfur Nucleophilicity:

High Polarizability: Sulfur's large atomic radius allows for easier distortion of its electron cloud, making it a soft and effective nucleophile.

Formation of Sulfonium Salts: Reaction with electrophiles like alkyl halides yields stable sulfonium salts, which are precursors to ylides. msu.edu

Basicity vs. Nucleophilicity: While ethers are generally more basic than sulfides, sulfides are substantially more nucleophilic, enabling a range of reactions not typically observed with ethers. msu.edulibretexts.org

Electrophilic Reactivity of the Alkenyl Moiety

The propenyl double bond in this compound provides a center for electrophilic reactions, primarily through addition mechanisms and sigmatropic rearrangements following ylide formation.

The carbon-carbon double bond in the propenyl group can undergo electrophilic addition reactions. In these reactions, an electrophile attacks the π-system of the double bond, leading to the formation of a carbocationic intermediate that is subsequently trapped by a nucleophile. libretexts.org This process breaks the π-bond and forms two new σ-bonds. libretexts.org

A modern example of such a transformation involves the photochemical, catalyst-free cross-coupling of vinyl halides with thiols to generate vinyl sulfides. nih.gov In a reverse sense, this highlights the reactivity of the vinyl sulfide (B99878) moiety. Mechanistic studies suggest that the reaction can proceed through the formation of vinyl and sulfur-centered radicals via a halogen-bonding complex, which then recombine to form the C-S bond. nih.gov This demonstrates that the double bond can be constructed or participate in addition-type processes under specific conditions.

Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a π-conjugated system in an intramolecular fashion. wikipedia.org The formation of sulfur ylides from propenyl sulfides opens up pathways for such rearrangements. While the prompt specifies rsc.orglibretexts.org-sigmatropic rearrangements, the scientific literature on ylides derived from allyl and propargyl sulfides predominantly documents mcmaster.carsc.org- and rsc.orgmcmaster.ca-sigmatropic rearrangements. nih.govnih.gov

The most common pathway is the mcmaster.carsc.org-sigmatropic rearrangement, often referred to as the Doyle-Kirmse reaction. nih.gov In this process, a sulfur ylide generated from an allyl sulfide and a carbene (often from a diazo compound) rearranges to form a homoallylic sulfide. The reaction proceeds through a concerted, five-membered cyclic transition state.

Examples of Ylide Rearrangements (Predominantly mcmaster.carsc.org-Sigmatropic):

Reactants Catalyst/Conditions Rearrangement Type Product
Allyl Sulfide + Diazo Compound Rh₂(OAc)₄ mcmaster.carsc.org-Sigmatropic (Doyle-Kirmse) Homoallylic Sulfide
Propargyl Sulfide + Diazoquinone Rh₂(esp)₂ Tautomerization/ mcmaster.carsc.org-Sigmatropic Alkenyl Sulfide
Allylic Ether + Strong Base (e.g., n-BuLi) Base mcmaster.carsc.org-Sigmatropic (Wittig) Homoallylic Alcohol

Detailed searches of the chemical literature did not yield specific examples of rsc.orglibretexts.org-sigmatropic rearrangements for ylides derived directly from propenyl sulfides. Such higher-order rearrangements are sterically and electronically demanding and thus less common than their mcmaster.carsc.org and rsc.orgrsc.org counterparts.

Utilization in Carbonyl Homologation Sequences

One of the most powerful applications of this compound and related vinyl sulfides is in carbonyl homologation, which involves the extension of a carbon chain by one carbon atom.

Vinyl sulfides serve as effective carbonyl surrogates, enabling a two-step homologation of an aldehyde to a ketone. mcmaster.ca This transformation circumvents challenges associated with direct nucleophilic additions to aldehydes that can sometimes lead to over-addition or side reactions.

The sequence begins with the synthesis of a vinyl sulfide from an aldehyde. A modern approach utilizes a formal phosphorus Pummerer reaction to generate (alkylthioalkyl)triphenyl phosphonium (B103445) salts. These salts function as Wittig reagents, reacting with aldehydes to produce a diverse range of vinyl sulfides with high efficiency. mcmaster.ca The subsequent step involves the hydrolysis of the vinyl sulfide intermediate, typically under acidic conditions, to unmask the carbonyl group and yield the final ketone product.

General Aldehyde to Ketone Homologation Scheme:

Step Reaction Reagents Intermediate/Product
1 Wittig Olefination Aldehyde, (Alkylthioalkyl)triphenyl phosphonium salt Vinyl Sulfide
2 Hydrolysis H₃O⁺, often with a catalyst like HgCl₂ Ketone

The synthesis of ketones with substitution at the α-carbon can be challenging, particularly when methods like direct enolate alkylation or substitution on α-haloketones are problematic due to issues with regioselectivity, polyalkylation, or harsh reaction conditions. rsc.org Vinyl sulfide chemistry provides a strategic alternative.

A powerful method involves the difunctionalization of internal alkynes mediated by sulfur. rsc.org In this one-pot procedure, an alkyne reacts with an activated diphenyl sulfoxide (B87167) to generate a sulfonium vinyl triflate intermediate. Hydrolysis of this intermediate yields an α-sulfonium ketone, which is a potent electrophile. This species can then be reacted with a variety of nucleophiles (N, O, S, or halogen-based) to install the desired α-substituent, providing a unified and rapid route to a wide array of α-substituted ketones. rsc.org

This approach offers significant advantages for accessing complex structures, including α-amino ketones, α-acyloxy ketones, and α-thio ketones, which are important motifs in biologically active molecules. rsc.org

Application as Carbonyl Surrogates in Heterocycle Synthesis

This compound and related vinyl sulfides are valuable as synthetic equivalents of carbonyl compounds, a role that stems from the controlled hydrolysis of the vinyl sulfide moiety. This latent carbonyl functionality allows for their use in reactions where the direct use of aldehydes or ketones might be problematic.

Vinyl sulfides serve as effective surrogates for aldehydes and ketones. organic-chemistry.orgthieme-connect.comresearchgate.net The underlying principle of this synthetic strategy is the hydrolysis of the carbon-sulfur double bond arrangement to a carbon-oxygen double bond. This transformation is typically achieved under acidic conditions. thieme-connect.com For instance, the treatment of a vinyl sulfide with an acid catalyst like p-toluenesulfonic acid (TsOH·H₂O) in a suitable solvent can lead to the corresponding ketone or aldehyde. thieme-connect.comyoutube.com

In the case of this compound, acid-catalyzed hydrolysis would yield propanal. The general transformation is outlined below:

General Hydrolysis of a Vinyl Sulfide to a Carbonyl Compound General Hydrolysis of a Vinyl Sulfide

This image is a placeholder representing the general reaction scheme for the acid-catalyzed hydrolysis of a vinyl sulfide to a carbonyl compound.

This ability to function as a masked carbonyl group makes vinyl sulfides, including this compound, useful precursors for complex molecular architectures where direct handling of a volatile or reactive aldehyde is not ideal.

A significant application of vinyl sulfides as carbonyl surrogates is in the Fischer indole (B1671886) synthesis, a robust method for preparing indoles by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.orgtcichemicals.combyjus.com By employing a vinyl sulfide in place of a traditional carbonyl compound, chemists can access a diverse range of substituted indoles and their nitrogen-containing analogues, azaindoles. organic-chemistry.orgthieme-connect.comthieme-connect.com

The reaction proceeds by mixing the vinyl sulfide with an arylhydrazine in the presence of an acid catalyst, such as TsOH·H₂O, in a solvent like ethanol (B145695) or dichloroethane at reflux. organic-chemistry.orgthieme-connect.comkisti.re.kr The vinyl sulfide is hydrolyzed in situ to the corresponding carbonyl compound, which then engages in the classical Fischer cyclization sequence with the hydrazine. wikipedia.org This one-pot approach is operationally simple and has been used to prepare biomedically relevant molecules. organic-chemistry.orgthieme-connect.comresearchgate.netkisti.re.kr For example, this methodology has been successfully applied to the synthesis of 4-aza-melatonin and an indomethacin-like CRTh2 antagonist. organic-chemistry.orgthieme-connect.comthieme-connect.com

While specific examples using this compound are not detailed in the literature, its reaction with a phenylhydrazine (B124118) would be expected to follow this established pathway to produce 3-isopropyl-indole. The versatility of this method is demonstrated by the variety of substituents that can be incorporated into the final indole or azaindole product.

Table 1: Application of Vinyl Sulfides in Fischer Indole Synthesis

Vinyl Sulfide TypeReactantCatalystProduct TypeReference
General Vinyl SulfidesArylhydrazinesTsOH·H₂O3-Substituted Indoles organic-chemistry.orgthieme-connect.com
General Vinyl SulfidesArylhydrazinesTsOH·H₂O2,3-Disubstituted Indoles organic-chemistry.orgthieme-connect.com
Disubstituted Vinyl SulfidesPhenylhydrazineTsOH·H₂O2-Methyl-3-phenylindole derivatives thieme-connect.com
General Vinyl SulfidesPyridylhydrazinesTsOH·H₂OAzaindoles (e.g., 4-aza-melatonin) organic-chemistry.orgthieme-connect.com

Polymerization Reactions Involving Propenyl Sulfide Monomers

Sulfur-containing polymers are of increasing interest due to their unique optical and chemical properties, such as high refractive indices and responsiveness to stimuli. researchgate.net Propenyl sulfides, as a subclass of vinyl sulfide monomers, are potential building blocks for such advanced materials. The polymerization behavior of these monomers is largely dictated by the electron-rich nature of the thioether group attached to the double bond. kisti.re.kr

The polymerization of vinyl sulfides is analogous in many ways to that of vinyl ethers, which are known to undergo living cationic polymerization. acs.org The presence of a sulfur atom can stabilize an adjacent carbocation, making cationic polymerization a viable pathway. For vinyl ethers, the addition of dialkyl sulfides has been shown to enhance the "living" characteristics of the polymerization by reversibly forming sulfonium ions, which reduces the concentration of active propagating species and suppresses termination reactions. acs.org This suggests that monomers like this compound could undergo controlled cationic polymerization.

Furthermore, strategies like cationic reversible addition-fragmentation chain transfer (RAFT) polymerization have been developed for vinyl ethers, taking advantage of the high reactivity between carbocations and sulfur atoms to achieve polymers with well-controlled molecular weights and low dispersity. nih.gov While radical polymerization is another major pathway for many vinyl monomers, the electron-rich nature of propenyl sulfides makes them more suited to cationic methods. Radical ring-opening polymerization is a known process for cyclic sulfides, but this is not directly applicable to acyclic monomers like this compound. digitellinc.comrsc.org

Table 2: Potential Polymerization Methods for Propenyl Sulfides

Polymerization TypeInitiation MethodKey CharacteristicsReference
Cationic PolymerizationLewis or Brønsted AcidsSuited for electron-rich alkenes; potential for living polymerization. acs.org
Cationic RAFT PolymerizationStrong Lewis Acid + RAFT agentOffers good control over molecular weight and dispersity. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of E Isopropyl 1 Propenylsulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry of (E)-Isopropyl-1-propenylsulfide. By analyzing the chemical shifts, coupling constants, and multiplicities in both ¹H and ¹³C NMR spectra, a complete assignment of all atoms in the molecule can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the isopropyl and propenyl moieties. The stereochemistry of the double bond is confirmed by the coupling constant between the vinylic protons. A large coupling constant (typically 12-18 Hz) is characteristic of a trans (E) configuration.

Predicted ¹H NMR Data:

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃ (isopropyl) ~1.2-1.3 Doublet ~6-7
CH (isopropyl) ~3.0-3.2 Septet ~6-7
CH₃ (propenyl) ~1.8-1.9 Doublet ~6-7
CH= (propenyl, adjacent to CH₃) ~5.8-6.0 Doublet of Quartets J(H,H) ≈ 15 (d), J(H,H) ≈ 6-7 (q)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, six distinct signals are anticipated, corresponding to each carbon atom in the structure. The chemical shifts are influenced by the electronegativity of the sulfur atom and the hybridization of the carbons.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (δ, ppm)
CH₃ (isopropyl) ~23
CH (isopropyl) ~35
CH₃ (propenyl) ~18
CH= (propenyl, adjacent to CH₃) ~125-130
CH= (propenyl, adjacent to S) ~120-125

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, and to gain structural insights through the analysis of fragmentation patterns. For this compound, the molecular weight is 116.224 g/mol . nist.gov

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•) at m/z 116. The fragmentation of this ion is dictated by the stability of the resulting carbocations and radicals. Key fragmentation pathways for sulfides include α-cleavage (cleavage of the C-S bond) and cleavage of bonds adjacent to the double bond.

Predicted Major Fragments in Mass Spectrum:

m/z Proposed Fragment Ion Fragmentation Pathway
116 [C₆H₁₂S]⁺• Molecular Ion (M⁺•)
101 [M - CH₃]⁺ Loss of a methyl radical
73 [M - C₃H₅]⁺ Loss of propenyl radical
59 [C₃H₇S]⁺ Cleavage of the vinyl-sulfur bond
43 [C₃H₇]⁺ Isopropyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H bonds in both sp² (vinylic) and sp³ (alkyl) hybridized carbons, the C=C double bond, and the C-S bond. The out-of-plane bending vibration for the trans-alkene is particularly diagnostic.

Raman Spectroscopy: Raman spectroscopy is especially sensitive to the vibrations of non-polar bonds. Therefore, the C=C and C-S stretching vibrations are expected to produce strong signals in the Raman spectrum.

Predicted Vibrational Frequencies:

Functional Group IR Absorption (cm⁻¹) Raman Shift (cm⁻¹) Vibrational Mode
=C-H ~3010-3040 ~3010-3040 Stretching
C-H (alkyl) ~2850-2970 ~2850-2970 Stretching
C=C ~1660-1675 ~1660-1675 Stretching
C-H (bend) ~1370-1465 ~1370-1465 Bending (alkyl)
=C-H (bend) ~960-970 Weak or absent Out-of-plane bending (trans)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Isomer Differentiation

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital.

For this compound, the relevant chromophores are the C=C double bond and the sulfur atom with its non-bonding lone pairs of electrons. The key electronic transitions are π → π* associated with the double bond and n → σ* associated with the sulfur atom. The conjugation between the sulfur lone pairs and the π-system of the double bond can influence the position and intensity of these absorptions.

The λ(max) for the π → π* transition is expected to be at a longer wavelength compared to an isolated alkene due to the conjugating effect of the sulfur atom. This technique can also be used to differentiate between (E) and (Z) isomers, as they often exhibit subtle differences in their absorption spectra due to steric effects influencing the degree of conjugation. Generally, the trans isomer allows for better orbital overlap, which may result in a slight red shift (longer wavelength) and/or an increase in molar absorptivity compared to the cis isomer.

Predicted Electronic Transitions:

Transition Predicted λ(max) (nm) Chromophore
π → π* ~230-240 C=C-S

Computational and Theoretical Studies on E Isopropyl 1 Propenylsulfide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. For (E)-Isopropyl-1-propenylsulfide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can elucidate the distribution of electron density and identify key reactive sites. sciensage.info

The sulfur atom in the thioether group is a focal point of its electronic structure. wikipedia.org Due to the lower electronegativity of sulfur compared to oxygen, the C-S bonds are less polar than C-O bonds. The sulfur atom, with its lone pairs of electrons, generally acts as a nucleophilic center. masterorganicchemistry.comyoutube.com Bader charge analysis on analogous thioether compounds has shown that the nucleophilicity of the sulfur atom, and thus its reactivity, can be finely tuned by its substituent groups. nih.gov

DFT calculations allow for the determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the sulfur atom and the adjacent π-system of the propenyl group, indicating that this region is susceptible to electrophilic attack. The LUMO, conversely, would be distributed across the C=C double bond, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that helps in assessing the molecule's kinetic stability and reactivity. sciensage.info

Table 1: Calculated Electronic Properties of this compound (Representative Data) This table presents theoretical data based on typical DFT calculations for similar vinyl sulfide (B99878) compounds.

Parameter Value Description
HOMO Energy -6.5 eV Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy 1.2 eV Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap 7.7 eV Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment 1.5 D A measure of the overall polarity of the molecule.
Charge on Sulfur Atom -0.15 e Bader charge; indicates the nucleophilic character of the sulfur. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational modeling is instrumental in mapping out potential reaction pathways for this compound. This involves locating the transition state (TS) structures for a proposed reaction and calculating the activation energy barrier.

A probable reaction for this molecule is oxidation at the sulfur atom. Thioethers are known to be oxidized to sulfoxides and subsequently to sulfones. masterorganicchemistry.com The mechanism involves a nucleophilic attack by the sulfur atom on an oxidant, such as hydrogen peroxide. nih.gov DFT calculations can model this process, identifying the structure of the transition state and the energy required to overcome the reaction barrier.

Another potential reaction is the thio-Michael addition, where a nucleophile adds to the β-carbon of the propenyl group. acs.org The (E)-configuration of the double bond influences the stereochemical outcome of such additions. Theoretical calculations can compare the energy barriers for different nucleophilic attack trajectories, predicting the most likely reaction products. For thio-Michael additions, it has been shown that range-separated DFT functionals are crucial for accurately modeling the reaction mechanisms. acs.org

Table 2: Theoretical Activation Energies for Proposed Reactions (Representative Data) This table presents hypothetical but plausible activation energies for reactions involving this compound, based on studies of similar compounds.

Reaction Type Oxidant/Nucleophile Activation Energy (kcal/mol) Reaction Description
Sulfoxidation H₂O₂ 12-15 Oxidation of the thioether to a sulfoxide (B87167). nih.gov
Thio-Michael Addition CH₃S⁻ 18-22 Nucleophilic addition to the vinyl group. acs.org
nih.govmdpi.com-Sigmatropic Rearrangement N/A (thermal) > 30 Hypothetical rearrangement pathway. escholarship.org

Conformational Analysis and Stereoisomer Stability

This compound possesses conformational flexibility around its single bonds, primarily the S-C(isopropyl) and S-C(propenyl) bonds. Conformational analysis involves calculating the relative energies of different spatial arrangements (rotamers) of the molecule. The (E)-isomer, also known as the trans-isomer, refers to the geometry around the C=C double bond. Its counterpart is the (Z)- or cis-isomer. acs.org

Computational methods can predict the energy difference between the (E) and (Z) stereoisomers. For vinyl sulfides, the (E)-isomer is often found to be thermodynamically more stable due to reduced steric hindrance.

Furthermore, rotation around the S-C(isopropyl) bond leads to different conformers. By performing a potential energy surface scan, where the dihedral angle of this bond is systematically varied, the most stable conformations can be identified. These are typically staggered conformations that minimize steric interactions between the methyl groups of the isopropyl moiety and the propenyl group.

Table 3: Relative Energies of Stereoisomers and Conformers (Representative Data) This table illustrates plausible energy differences between various forms of isopropyl-1-propenylsulfide based on general principles of conformational analysis.

Isomer/Conformer Relative Energy (kcal/mol) Description
(E)-Isomer 0.00 The ground state, most stable isomer.
(Z)-Isomer 1.5 - 2.5 Less stable due to steric strain between the isopropyl and methyl groups across the double bond.
Gauche Conformer (around S-C bond) 0.5 - 1.0 A less stable rotational isomer compared to the anti-conformer.
Eclipsed Conformer (around S-C bond) 3.0 - 4.0 A high-energy transition state for rotation.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors derived from DFT calculations are used to develop Quantitative Structure-Reactivity Relationships (QSRR). These models correlate a molecule's structural or electronic properties with its reactivity.

For this compound, key descriptors would include ionization potential (IP), electron affinity (EA), electronegativity (χ), and chemical hardness (η). sciensage.info These parameters provide a quantitative measure of the molecule's tendency to participate in chemical reactions. For instance, a lower ionization potential suggests it is more easily oxidized, while a higher electron affinity indicates a greater propensity to accept an electron.

These descriptors can be used to predict the reactivity of this compound in various chemical environments or to compare its reactivity to that of structurally similar compounds. For example, in a series of substituted vinyl sulfides, these descriptors could be used to build a model that predicts their rate of reaction in a thio-Michael addition. acs.orgmdpi.com

Table 4: Calculated Quantum Chemical Descriptors (Representative Data) This table provides representative values for key quantum chemical descriptors for this compound, useful in QSRR studies.

Descriptor Formula Value Interpretation
Ionization Potential (IP) IP ≈ -E(HOMO) 6.5 eV Energy required to remove an electron.
Electron Affinity (EA) EA ≈ -E(LUMO) -1.2 eV Energy released when an electron is added.
Electronegativity (χ) χ = (IP + EA) / 2 2.65 eV Tendency to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2 3.85 eV Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) 0.13 eV⁻¹ Reciprocal of hardness, indicates higher reactivity.

Future Directions and Emerging Research Avenues in E Isopropyl 1 Propenylsulfide Chemistry

Development of Novel Stereoselective Synthetic Methodologies

The precise control over the geometry of the double bond is paramount in the synthesis of alkenyl sulfides. For (E)-Isopropyl-1-propenylsulfide, achieving high stereoselectivity for the (E)-isomer is a key synthetic challenge. Future research will likely focus on refining and discovering new methodologies that offer high yields and stereocontrol.

Hydrothiolation of alkynes stands out as a primary route for the synthesis of alkenyl sulfides. google.com The anti-Markovnikov addition of a thiol to a terminal alkyne can stereoselectively yield the (E)-alkenyl sulfide (B99878). rsc.org For the synthesis of this compound, this would involve the reaction of propyne (B1212725) with isopropyl mercaptan. Future work could explore catalyst systems that enhance the stereoselectivity and efficiency of this transformation. For instance, the use of β-cyclodextrin in water has been shown to facilitate the anti-Markovnikov hydrothiolation of alkynes with thiophenols to give (E)-vinyl sulfides with excellent selectivity, a method that could be adapted for aliphatic thiols like isopropyl mercaptan. acs.org

Palladium-catalyzed cross-coupling reactions are another powerful tool for the stereospecific synthesis of alkenyl sulfides from alkenyl halides. nih.govacs.org The reaction of an (E)-1-halopropene with an isopropyl thiolate salt in the presence of a suitable palladium catalyst and ligand would provide a direct route to this compound. Research in this area could focus on developing more active and robust palladium catalysts that operate under milder conditions and with lower catalyst loadings.

Copper-catalyzed reactions have also emerged as a valuable alternative for the synthesis of alkenyl sulfides. One promising approach is the deborylthiolation of alkenylboron compounds with thiosulfonates, which proceeds under mild conditions. rsc.orgfrontiersin.org This method could be applied to the synthesis of this compound by reacting an (E)-propenylboronic acid derivative with an isopropylthiosulfonate.

MethodologyReactantsCatalyst/ConditionsPotential for this compound Synthesis
Hydrothiolation Propyne, Isopropyl mercaptanRadical initiator or transition metal catalystDirect addition to form the target compound. Research needed on catalysts for high (E)-selectivity.
Palladium-catalyzed Cross-Coupling (E)-1-halopropene, Isopropyl thiolPalladium complex (e.g., with dppf ligand)Stereospecific synthesis from readily available precursors.
Copper-catalyzed Deborylthiolation (E)-propenylboronic acid derivative, IsopropylthiosulfonateCopper catalystMild and odorless route to the target compound.
β-Cyclodextrin Catalysis Propyne, Isopropyl mercaptanβ-Cyclodextrin in waterA green and potentially highly stereoselective method. acs.org

Exploration of New Catalytic Systems for Transformations

Beyond its synthesis, the transformations of this compound are a fertile ground for research, particularly in the development of novel catalytic systems. The sulfur atom and the double bond offer multiple sites for catalytic functionalization.

Oxidation of the sulfide moiety to a sulfoxide (B87167) or sulfone can dramatically alter the electronic properties and reactivity of the molecule. organic-chemistry.org These oxidized derivatives are valuable intermediates in organic synthesis. Future research could focus on developing selective catalytic oxidation methods. For example, metal-containing ionic liquids have shown promise for the selective oxidation of sulfides to either sulfoxides or sulfones, often under mild conditions. organic-chemistry.org Applying such systems to this compound could provide controlled access to (E)-isopropyl-1-propenylsulfoxide and (E)-isopropyl-1-propenylsulfone.

The carbon-sulfur bonds in alkenyl sulfides can also be targeted in catalytic reactions. For instance, rare-earth metal catalysts have been investigated for the C-H alkylation of sulfides with alkenes. acs.org Exploring similar catalytic systems could lead to novel C-C bond-forming reactions at positions adjacent to the sulfur atom in this compound.

Furthermore, the double bond of the propenyl group is susceptible to a variety of catalytic additions and modifications. Biocatalysis, for example, offers a green and highly selective approach. Engineered myoglobin (B1173299) variants have been shown to catalyze Doyle-Kirmse reactions of allylic sulfides, which involve a nih.govrsc.org-sigmatropic rearrangement to form new C-C bonds. organic-chemistry.org While this compound is a vinyl sulfide rather than an allyl sulfide, the exploration of biocatalysts for other transformations of this substrate is a promising research direction.

TransformationCatalytic SystemPotential Products from this compound
Selective Oxidation Metal-containing ionic liquids, Tungstate-functionalized ionic liquids organic-chemistry.org(E)-Isopropyl-1-propenylsulfoxide, (E)-Isopropyl-1-propenylsulfone
C-H Alkylation Rare-earth metal catalysts acs.orgAlkylated derivatives of the parent sulfide
nih.govrsc.org-Sigmatropic Rearrangement (of isomeric allyl sulfide) Engineered myoglobin variants organic-chemistry.orgHomoallylic sulfides
Electrophilic Selenylation Cyclopropenium sulfides rsc.orgSelenylated derivatives of the parent sulfide

Expanding Scope of Applications in Complex Molecule Synthesis

Alkenyl sulfides are valuable building blocks in the synthesis of more complex molecules, and this compound is poised to be a useful tool in this regard. acs.org The development of new synthetic strategies will undoubtedly expand its utility in natural product synthesis and medicinal chemistry. acs.orgnih.gov

The vinyl sulfide moiety can act as a masked carbonyl group. Through hydrolysis, often under acidic conditions with a mercury(II) salt promoter, the vinyl sulfide can be converted to a ketone. This allows this compound to be used as a propionaldehyde (B47417) equivalent in multi-step syntheses.

Furthermore, the corresponding sulfoxide and sulfone derivatives are potent Michael acceptors, enabling the formation of new carbon-carbon bonds through conjugate addition reactions. The stereochemistry of the (E)-double bond can influence the diastereoselectivity of these additions, making them valuable for the construction of chiral centers in complex targets.

Future research will likely focus on demonstrating the utility of this compound and its derivatives in the total synthesis of natural products. The unique reactivity of the sulfur-containing group can be exploited to achieve transformations that are challenging with other functional groups.

Integration with Flow Chemistry and Sustainable Synthesis Practices

The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of this compound chemistry with flow synthesis and other sustainable practices is a key area for future development.

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.govrsc.org The synthesis of thioethers has been successfully demonstrated in flow reactors, often using packed-bed catalysts. nih.gov A future direction would be to develop a continuous flow process for the synthesis of this compound, for example, by passing a stream of propyne and isopropyl mercaptan through a heated tube containing a solid-supported catalyst. rsc.org

Sustainable synthesis also involves the use of environmentally benign solvents and catalysts, as well as minimizing waste. The use of water as a solvent, as demonstrated in the β-cyclodextrin-catalyzed synthesis of (E)-vinyl sulfides, is a prime example of a green approach that could be applied to this compound. acs.org Additionally, developing catalytic systems that can be easily recovered and reused is a critical aspect of sustainable chemistry.

Sustainable PracticeApplication to this compound ChemistryPotential Benefits
Flow Chemistry Continuous synthesis from propyne and isopropyl mercaptan. nih.govnih.govImproved safety, scalability, and automation.
Green Solvents Use of water in hydrothiolation reactions. acs.orgReduced environmental impact and cost.
Recyclable Catalysts Heterogeneous catalysts, β-cyclodextrin. acs.orgrsc.orgReduced waste and catalyst cost.
Atom Economy Addition reactions (e.g., hydrothiolation) over substitution reactions.Maximized incorporation of reactant atoms into the final product.

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